molecular formula C14H14ClNO2 B7513659 4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one

4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one

Cat. No. B7513659
M. Wt: 263.72 g/mol
InChI Key: SUQUGJIQTXIQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, clopidogrel, and is commonly used as an antiplatelet drug for the prevention of heart attacks and strokes. However,

Mechanism of Action

Clopidogrel works by irreversibly binding to the P2Y12 receptor on the surface of platelets. This binding prevents the activation of the receptor, which in turn inhibits the activation of platelets. This mechanism of action is unique to clopidogrel and makes it a valuable tool for investigating the role of platelets in cardiovascular disease.
Biochemical and Physiological Effects:
Clopidogrel has several biochemical and physiological effects that make it an important tool for investigating the role of platelets in cardiovascular disease. One of the main effects is the inhibition of platelet activation, which can help to prevent the formation of blood clots. Clopidogrel also has anti-inflammatory effects, which can help to reduce the inflammation that is often associated with cardiovascular disease.

Advantages and Limitations for Lab Experiments

Clopidogrel has several advantages for use in lab experiments. One of the main advantages is its specificity for the P2Y12 receptor, which makes it a valuable tool for investigating the role of platelets in cardiovascular disease. However, there are also some limitations to the use of clopidogrel in lab experiments. One of the main limitations is that it is not a selective inhibitor of the P2Y12 receptor and can also inhibit other receptors. This can make it difficult to interpret the results of experiments that use clopidogrel.

Future Directions

There are several future directions for research on clopidogrel. One area of research is the development of more selective inhibitors of the P2Y12 receptor that can be used to investigate the role of platelets in cardiovascular disease. Another area of research is the development of new drugs that can target other aspects of platelet activation and function. Finally, there is a need for more research on the long-term effects of clopidogrel use, particularly in patients with cardiovascular disease.

Synthesis Methods

Clopidogrel is synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with methylamine to form 2-chloro-3,4-dimethoxy-N-methylbenzylamine. This compound is then reacted with 2-chloropyridine to form 2-chloro-3,4-dimethoxy-N-methylbenzyl-2-chloropyridine. The final step involves the reaction of this compound with potassium tert-butoxide to form clopidogrel.

Scientific Research Applications

Clopidogrel has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool for investigating the role of platelets in the development of cardiovascular disease. Clopidogrel works by inhibiting the activation of platelets, which are small blood cells that play a key role in the formation of blood clots. By inhibiting platelet activation, clopidogrel can help to prevent the formation of blood clots that can lead to heart attacks and strokes.

properties

IUPAC Name

4-[(4-chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-10-7-12(3-4-13(10)15)18-9-11-5-6-16(2)14(17)8-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQUGJIQTXIQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC(=O)N(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one

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